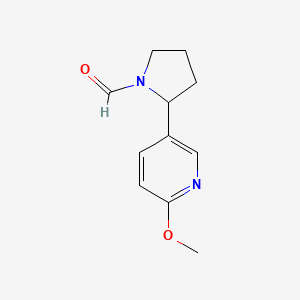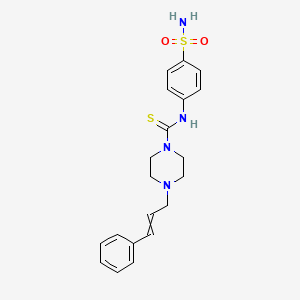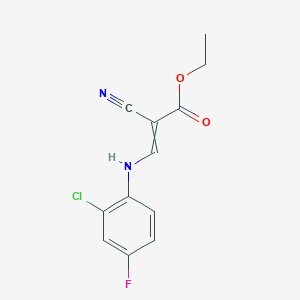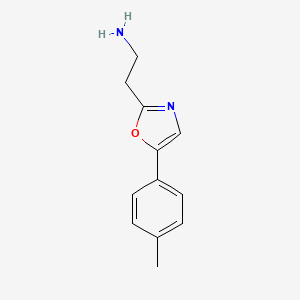![molecular formula C20H32N2O2 B11819402 Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring substituted with an amino group and a diisobutylamino group on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopropane ring through a cyclopropanation reaction. This can be achieved using a diazo compound and an alkene in the presence of a metal catalyst such as rhodium or copper. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the amino and diisobutylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity. The use of automated synthesis platforms and high-throughput screening can also facilitate the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms on the phenyl ring.
Semiconductor materials: Compounds with similar structural features used in electronic applications.
Ringer’s lactate solution: A mixture of electrolytes with some structural similarities in terms of functional groups.
Uniqueness
(1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets and participate in chemical reactions in ways that similar compounds may not.
Propriétés
Formule moléculaire |
C20H32N2O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
ethyl (1R,2S)-2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H32N2O2/c1-6-24-20(23)17-10-16(17)15-7-8-19(18(21)9-15)22(11-13(2)3)12-14(4)5/h7-9,13-14,16-17H,6,10-12,21H2,1-5H3/t16-,17-/m1/s1 |
Clé InChI |
MKKTUXIYRXLMRN-IAGOWNOFSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@@H]1C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)N |
SMILES canonique |
CCOC(=O)C1CC1C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,6R)-3-benzyl-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B11819324.png)
![2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B11819326.png)






![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)


![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)
